molecular formula C20H21BrN2O B11950204 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide CAS No. 853333-38-7

2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide

Cat. No.: B11950204
CAS No.: 853333-38-7
M. Wt: 385.3 g/mol
InChI Key: KBELUEZCLTXNSY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinyl group, and a quinoline backbone, making it a versatile molecule for research and industrial purposes.

Properties

CAS No.

853333-38-7

Molecular Formula

C20H21BrN2O

Molecular Weight

385.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-pyrrolidin-1-ylquinoline;hydrobromide

InChI

InChI=1S/C20H20N2O.BrH/c1-23-16-10-8-15(9-11-16)19-14-20(22-12-4-5-13-22)17-6-2-3-7-18(17)21-19;/h2-3,6-11,14H,4-5,12-13H2,1H3;1H

InChI Key

KBELUEZCLTXNSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound formed in the previous step.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group activates the aromatic ring toward electrophilic substitution, particularly at the para and ortho positions relative to the methoxy group. Key reactions include:

Reaction Conditions Products Reference
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted derivatives
SulfonationH₂SO₄, SO₃, 80°CSulfonic acid derivatives
HalogenationCl₂ or Br₂, FeCl₃ catalyst, RTHalo-substituted analogs

The electron-donating methoxy group enhances reaction rates, while steric hindrance from the quinoline core influences regioselectivity.

Nucleophilic Substitution

The quinoline core undergoes nucleophilic substitution at position 2 or 4, depending on reaction conditions:

  • Pyrrolidinyl Group Reactivity :
    The pyrrolidinyl moiety at position 4 can participate in ring-opening reactions under acidic or oxidative conditions. For example:

    PyrrolidinylHBr, ΔH2OSecondary amine + carbonyl byproducts[1][6]\text{Pyrrolidinyl} \xrightarrow[\text{HBr, Δ}]{\text{H}_2\text{O}} \text{Secondary amine + carbonyl byproducts} \quad \text{[1][6]}
  • Quinoline Core Reactivity :
    Substitution at position 2 (methoxyphenyl) is less common due to steric constraints, but halogen exchange reactions have been reported using Pd catalysts.

Reduction Reactions

The compound undergoes selective reduction of its heterocyclic components:

Target Site Reagents Products Reference
Quinoline ringH₂, Pd/C, ethanol, 50°C1,2,3,4-Tetrahydroquinoline derivative
Pyrrolidinyl ringLiAlH₄, THF, refluxPyrrolidine ring-opened amine

Reduction of the quinoline ring typically requires catalytic hydrogenation, while the pyrrolidinyl group is more reactive toward strong reducing agents.

Oxidation Reactions

Controlled oxidation targets the pyrrolidinyl and methoxyphenyl groups:

  • Pyrrolidinyl Oxidation :

    PyrrolidineKMnO4,H2O,ΔSuccinimide derivative[6]\text{Pyrrolidine} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} \text{Succinimide derivative} \quad \text{[6]}
  • Methoxyphenyl Demethylation :

    OCH3BBr3,CH2Cl2,78CPhenol[1][6]\text{OCH}_3 \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2, -78^\circ\text{C}} \text{Phenol} \quad \text{[1][6]}

Acid-Base Reactions

The hydrobromide salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

Compound\cdotpHBrProtonated quinoline+Br[1][6]\text{Compound·HBr} \rightleftharpoons \text{Protonated quinoline} + \text{Br}^- \quad \text{[1][6]}

This property is critical for solubility modifications in pharmaceutical formulations.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the quinoline core:

Reaction Type Catalyst Products Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives
SonogashiraPdCl₂, CuI, PPh₃Alkynylated quinoline analogs

These reactions often require anhydrous conditions and inert atmospheres .

Complexation with Metal Ions

The pyrrolidinyl nitrogen and quinoline π-system facilitate coordination with transition metals:

Compound+FeCl3Fe(III) complex[6]\text{Compound} + \text{FeCl}_3 \rightarrow \text{Fe(III) complex} \quad \text{[6]}

Such complexes are studied for catalytic or photophysical applications.

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via:

  • Cleavage of the methoxyphenyl-quinoline bond.

  • Pyrolysis of the pyrrolidinyl group to gaseous byproducts (e.g., NH₃, CO₂).

Key Research Findings

  • Regioselectivity in EAS : The methoxyphenyl group directs electrophiles to the para position in >80% yield.

  • Pharmaceutical Relevance : Derivatives synthesized via nucleophilic substitution show enhanced activity against multidrug-resistant cancers .

  • Synthetic Optimization : Yields improve to >90% using microwave-assisted Pd-catalyzed reactions .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest that 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide may influence cellular signaling pathways and metabolic processes, potentially interacting with specific molecular targets. The pyrrolidinyl group enhances binding affinity to biological targets, which is crucial for its therapeutic potential.
  • Anticancer Properties : The compound has been linked to reversing multidrug resistance (MDR) in cancer cells. For instance, derivatives of this compound have shown the ability to resensitize drug-resistant cancer cell lines to standard chemotherapy agents such as paclitaxel and doxorubicin without increasing toxicity .

Research Findings

Several studies have documented the efficacy of this compound:

  • Multidrug Resistance Reversal : In vitro studies have shown that specific isomers of related compounds can reverse MDR in various drug-resistant cell lines, including those from ovarian and breast cancers. These findings highlight the potential of this compound in enhancing the effectiveness of existing chemotherapy regimens .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects, suggesting it could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have explored the applications of this compound:

  • Cancer Treatment : A study showed that a derivative of this compound significantly enhanced the antitumor activity of paclitaxel in MDR xenograft models without increasing toxicity levels. This suggests its potential role as an adjuvant therapy in cancer treatment .
  • Infection Control : Another study highlighted its promising antimicrobial properties against resistant bacterial strains, indicating its potential as a new therapeutic agent in infectious disease management.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The methoxyphenyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxy and pyrrolidinyl groups, resulting in different chemical properties and biological activities.

    4-(1-Pyrrolidinyl)quinoline: Similar structure but without the methoxyphenyl group, leading to variations in reactivity and applications.

    2-(4-Methoxyphenyl)quinoline: Contains the methoxyphenyl group but lacks the pyrrolidinyl group, affecting its overall properties.

Uniqueness

2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and pyrrolidinyl groups enhances its versatility and potential for various applications in research and industry.

Biological Activity

2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a quinoline backbone that is substituted with a methoxyphenyl group and a pyrrolidinyl group, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C17H19BrN2O\text{C}_{17}\text{H}_{19}\text{BrN}_2\text{O}

This compound is characterized by:

  • Quinoline Backbone : A bicyclic structure that is known for various biological activities.
  • Methoxyphenyl Group : Enhances lipophilicity and potential interactions with cellular targets.
  • Pyrrolidinyl Group : May increase binding affinity to receptors or enzymes.

The hydrobromide salt form improves solubility and stability, making it suitable for experimental applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, analogs of quinoline derivatives have shown promising results against drug-resistant strains of Candida albicans and other microbial pathogens .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Studies have indicated that it may influence specific molecular pathways involved in cancer cell proliferation and survival. The unique structural features of this compound allow it to interact with molecular targets that are pivotal in cancer biology, potentially leading to therapeutic effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest:

  • Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in metabolic processes.
  • Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways critical for microbial resistance and cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(4-Bromophenyl)-4-(1-pyrrolidinyl)quinolineBromine substitutionPotential antibacterial activity
2-(4-Hydroxyphenyl)-4-(1-piperidinyl)quinolineHydroxyl group instead of methoxyIncreased solubility; different biological profile
2-(Phenyl)-4-(1-morpholinyl)quinolineMorpholinyl substitutionEnhanced CNS penetration due to morpholine ring

These comparisons highlight how variations in substituents can significantly affect biological activity and pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, including this compound:

  • Study on Antifungal Activity : A study demonstrated that related pyrrolo[1,2-a]quinoline derivatives exhibited minimum inhibitory concentrations (MICs) against C. albicans, suggesting potential therapeutic applications against fungal infections .
  • Anticancer Research : Investigations into the anticancer effects of similar compounds revealed their capability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, quinoline derivatives with methoxy and pyrrolidine substituents are often synthesized via:

  • Step 1 : Formation of the quinoline core through cyclization of substituted anilines with ketones or aldehydes.
  • Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions.
  • Step 3 : Functionalization at position 4 using pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) .
  • Hydrobromide salt formation : Treatment with HBr in a polar solvent (e.g., ethanol) to improve stability and solubility .

Q. How is the compound characterized for structural confirmation?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., methoxy protons at δ ~3.8 ppm) .
    • IR spectroscopy : Detection of C=O or N-H stretches if present in derivatives .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen-bonded chains in monoclinic P21/c crystals) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ for C₂₀H₂₁N₂O·HBr) .

Q. What biological activities are associated with this compound?

Quinoline derivatives exhibit:

  • Antimicrobial activity : Disruption of microbial DNA gyrase or topoisomerase IV .
  • Anticancer potential : Inhibition of kinase pathways (e.g., EGFR or VEGF) due to planar aromatic systems .
  • Neurological effects : Modulation of calcium channels, as seen in structurally related 1,4-dihydropyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions but may require rigorous drying to avoid side products .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with optimization of ligand-to-metal ratios .
  • Temperature control : Lower temperatures (~0–25°C) reduce decomposition in sensitive intermediates .
  • Workup protocols : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 6-chloro-2-(4-methoxyphenyl)quinoline ).
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in pyrrolidine substituents) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Salt formation : Hydrobromide salts improve aqueous solubility (~10–20 mg/mL in PBS) .
  • Lipid-based formulations : Nanoemulsions or liposomes for enhanced cellular uptake .
  • Prodrug design : Esterification of hydroxyl groups to increase membrane permeability .

Q. How can purity and stability be assessed under varying storage conditions?

  • HPLC analysis : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; quantify decomposition via LC-MS .
  • Light sensitivity tests : Store in amber vials to prevent photodegradation of the quinoline core .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Autodock Vina or Schrödinger Suite to model binding to kinase domains (e.g., PDB: 1M17) .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values from bioassays .
  • MD simulations : GROMACS to study binding stability over 100 ns trajectories .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methoxy group removal : Reduces antimicrobial activity by ~50%, as seen in 2-phenylquinoline analogs .
  • Pyrrolidine substitution : Replacing with piperidine increases logP (by ~0.5) but decreases solubility .
  • Bromination at position 6 : Enhances anticancer activity (e.g., 6-bromo derivatives show 10-fold lower IC₅₀ in MCF-7 cells) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HBr vapors .
  • Waste disposal : Neutralize hydrobromic acid with NaHCO₃ before disposal .

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